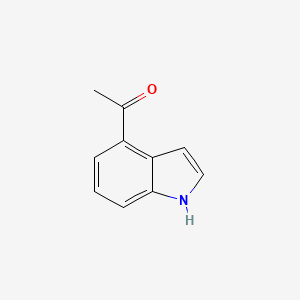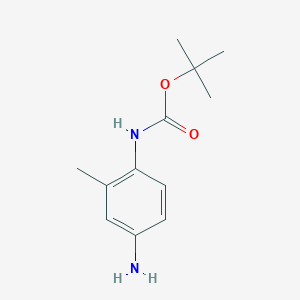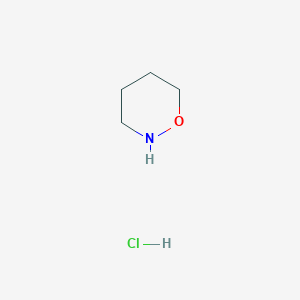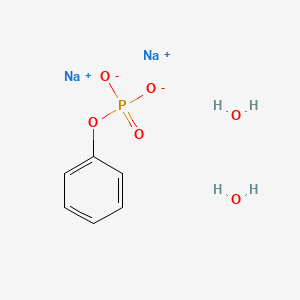
苯基磷酸二氢二钠
描述
Sodium phenyl phosphate dibasic dihydrate, also known as Disodium phenyl phosphate dihydrate or Phenyl phosphate disodium salt, is a chemical compound with the formula C6H5PO4Na2 · 2H2O . It has a molecular weight of 254.09 . It appears as a colorless crystal or crystalline powder .
Molecular Structure Analysis
The molecular formula of Sodium phenyl phosphate dibasic dihydrate is C6H5PO4Na2 · 2H2O . This indicates that the compound consists of a phenyl group (C6H5) attached to a phosphate group (PO4), and two sodium ions (Na2). The compound also includes two molecules of water (2H2O), indicating that it is a dihydrate .Physical And Chemical Properties Analysis
Sodium phenyl phosphate dibasic dihydrate is a colorless crystal or crystalline powder . It is soluble in water, slightly soluble in alcohol, and almost insoluble in ether and petroleum ether . The compound has a molecular weight of 254.09 g/mol .科学研究应用
Biochemical Research
NaPPD is utilized in biochemical research due to its role as a substrate in enzymatic reactions. It is particularly used in studies involving acid phosphatase enzymes , where it acts as a phosphate donor . This application is crucial for understanding enzyme kinetics and mechanisms.
Molecular Biology
In molecular biology, NaPPD serves as a buffering agent to maintain pH stability in solutions, which is essential for various experiments, including polymerase chain reactions (PCR) and electrophoresis .
Chemical Synthesis
This compound is involved in the synthesis of organic compounds, providing a phosphate group that can be incorporated into organic molecules. This is significant for the creation of new pharmaceuticals and materials .
Medical Imaging
NaPPD has been explored as a contrast agent in medical imaging techniques like Chemical Exchange Saturation Transfer (CEST) MRI . It helps in detecting enzymatic activity, which can be indicative of disease states .
Material Science
In material science, NaPPD is used as a chelating agent . It binds to metal ions, which can be beneficial in the production of polymers and composites that require specific metal ions for their properties .
Analytical Chemistry
The compound finds application in analytical chemistry as an ion-exchange resin . This property is useful for purifying substances and separating ions based on their charge and size .
Pharmaceutical Research
NaPPD is used in pharmaceutical research for drug development , especially in the design of drugs that target phosphate-dependent pathways or require phosphate groups in their structure .
Environmental Science
Lastly, in environmental science, NaPPD can be employed in the removal of contaminants from water. Its ability to bind to various substances makes it a potential candidate for water treatment processes .
作用机制
Target of Action
Sodium phenyl phosphate dibasic dihydrate is a versatile inorganic compound . .
Mode of Action
It is mentioned as a substrate for the assay of nucleoside phosphotransferase , suggesting that it may interact with this enzyme in its mode of action.
Biochemical Pathways
Its use as a substrate for nucleoside phosphotransferase suggests that it may play a role in nucleotide metabolism.
Pharmacokinetics
It is known to be soluble in water , which could influence its bioavailability and distribution.
Result of Action
Its role as a substrate for nucleoside phosphotransferase suggests it may influence nucleotide metabolism at the cellular level.
Action Environment
The action of Sodium phenyl phosphate dibasic dihydrate can be influenced by environmental factors such as temperature and pH. It is recommended to be stored at a temperature of 2-8°C . Its solubility in water suggests that it may be more active in aqueous environments.
安全和危害
属性
IUPAC Name |
disodium;phenyl phosphate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O4P.2Na.2H2O/c7-11(8,9)10-6-4-2-1-3-5-6;;;;/h1-5H,(H2,7,8,9);;;2*1H2/q;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMYCGIOWIBSRT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)([O-])[O-].O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Na2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium phenyl phosphate dibasic dihydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does the presence of sodium phenyl phosphate dibasic dihydrate impact the water compatibility of the liquid scintillator?
A2: While the abstract highlights the negative correlation between increasing water content and scintillation light yield, it doesn't specifically address whether sodium phenyl phosphate dibasic dihydrate influences the water compatibility of the mixture []. It's possible that its presence could have some influence on the mixture's behavior in the presence of water, but this aspect requires further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




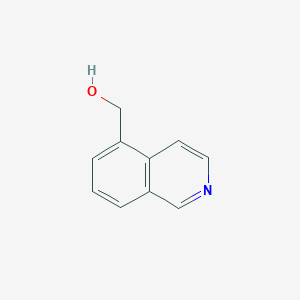
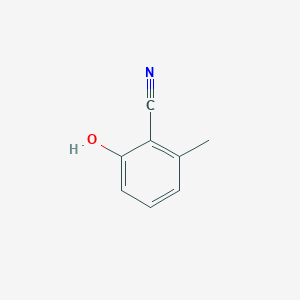
![6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1316495.png)

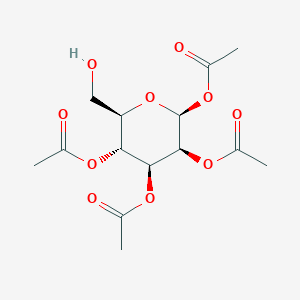
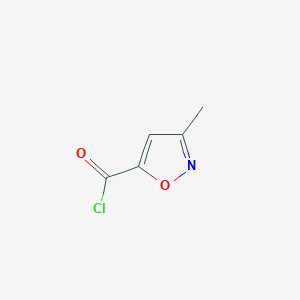
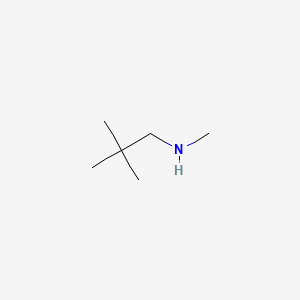
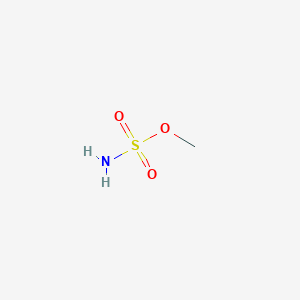
![6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1316504.png)
